molecular formula C10H12N2O2 B1215710 2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)- CAS No. 79581-34-3

2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-

Cat. No.: B1215710
CAS No.: 79581-34-3
M. Wt: 192.21 g/mol
InChI Key: XOKCJXZZNAUIQN-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)- is a member of pyrrolidines and a member of pyridines.

Properties

CAS No.

79581-34-3

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3

InChI Key

XOKCJXZZNAUIQN-UHFFFAOYSA-N

SMILES

CN1C(CC(C1=O)O)C2=CN=CC=C2

Canonical SMILES

CN1C(CC(C1=O)O)C2=CN=CC=C2

Synonyms

1-methyl-3-hydroxy-5-(3-pyridyl)-2-pyrrolidinone
3'-hydroxycotinine
3-hydroxycotinine
hydroxycotinine
trans-3'-hydroxycotinine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Hydroxycotinine hemisuccinate was prepared as follows. In a glass tube, 19 mg of trans-3'-hydroxycotinine were dissolved in 1 ml of DMF. In this solution 21 mg of succinic anhydride were dissolved. After adding 20 μl of pyridine, the tube was covered (PARAFILM®) and incubated overnight at 37° C.
Quantity
20 μL
Type
reactant
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
21 mg
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Hydroxycotinine hemisuccinate succinic ester was prepared by adding to 1 ml of cotinine hemisuccinate 14 mg of N-hydroxysuccinimide (Sigma) and 23 mg of 1-ethyl-3-(dimethylaminopropyl) carbodiimide (Sigma) and incubating at room temperature for 3 ]]ours.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-
Reactant of Route 2
2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-
Reactant of Route 3
2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-
Reactant of Route 4
2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-
Reactant of Route 5
2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-
Reactant of Route 6
2-Pyrrolidinone, 3-hydroxy-1-methyl-5-(3-pyridinyl)-

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